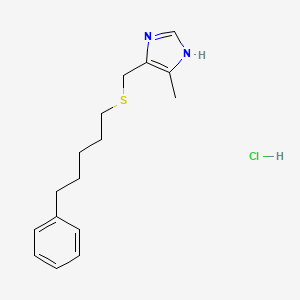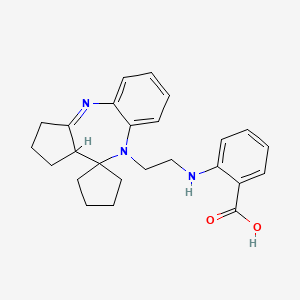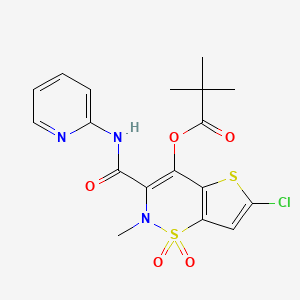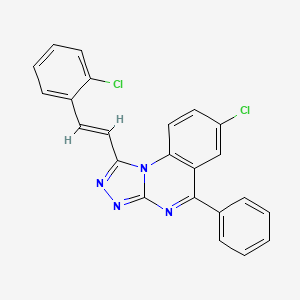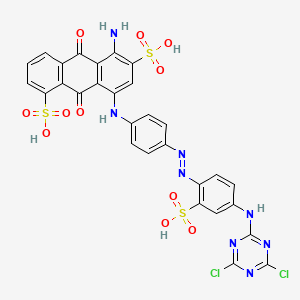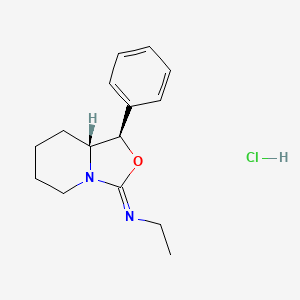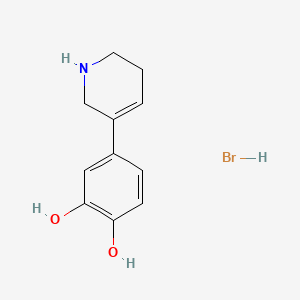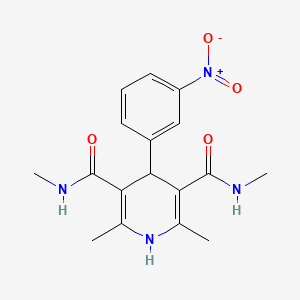
3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(3-nitrophenyl)-N,N',2,6-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(3-nitrophenyl)-N,N’,2,6-tetramethyl- is a complex organic compound that belongs to the class of pyridinedicarboxamides. This compound is characterized by the presence of a pyridine ring substituted with carboxamide groups at the 3 and 5 positions, a 1,4-dihydro structure, and a 3-nitrophenyl group. The compound also contains N,N’,2,6-tetramethyl substitutions, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(3-nitrophenyl)-N,N’,2,6-tetramethyl- typically involves a multistep process. One common method is the cyclocondensation reaction of ethyl acetoacetate, 3-nitrobenzaldehyde, and ammonium acetate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(3-nitrophenyl)-N,N’,2,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Pyridine derivatives with oxidized functional groups.
Reduction: Amino-substituted pyridinedicarboxamides.
Substitution: Various substituted pyridinedicarboxamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(3-nitrophenyl)-N,N’,2,6-tetramethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(3-nitrophenyl)-N,N’,2,6-tetramethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The nitro group can also participate in redox reactions, influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dihydropyridines: These compounds share the 1,4-dihydro structure and are known for their biological activities, such as calcium channel blocking properties.
Pyridinedicarboxamides: Compounds with similar pyridine and carboxamide functionalities.
Uniqueness
3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(3-nitrophenyl)-N,N’,2,6-tetramethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-nitrophenyl group and multiple methyl substitutions differentiates it from other pyridinedicarboxamides and 1,4-dihydropyridines .
Propiedades
Número CAS |
161771-91-1 |
|---|---|
Fórmula molecular |
C17H20N4O4 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
3-N,5-N,2,6-tetramethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxamide |
InChI |
InChI=1S/C17H20N4O4/c1-9-13(16(22)18-3)15(14(10(2)20-9)17(23)19-4)11-6-5-7-12(8-11)21(24)25/h5-8,15,20H,1-4H3,(H,18,22)(H,19,23) |
Clave InChI |
DSKCESMQZLPOAQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C(=C(N1)C)C(=O)NC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-1,2,3,9b-tetrahydrodibenzofuran-4-one;dihydrochloride](/img/structure/B12735303.png)
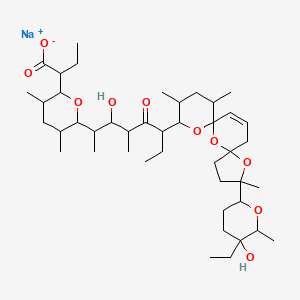
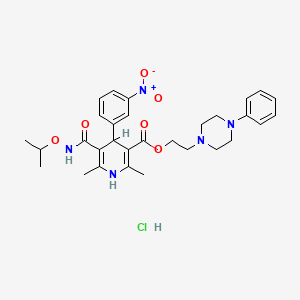
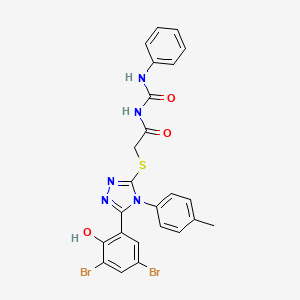
![9-(2-chlorophenyl)-N-(furan-2-ylsulfonyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12735319.png)
